(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
The compound “(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one” is a structurally complex enone-functionalized pyrazole derivative. Its core architecture comprises a pyrazole ring substituted with a 3,4-dimethoxyphenyl group at position 3 and a phenyl group at position 1. The α,β-unsaturated ketone (enone) moiety is linked to position 4 of the pyrazole and terminated with a 3-(trifluoromethyl)phenyl group.
Key structural features include:
- 3,4-Dimethoxyphenyl group: Electron-rich due to methoxy substituents, enhancing π-π stacking and hydrogen-bonding capabilities.
- Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity.
- Pyrazole scaffold: A heterocyclic core known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.
NMR studies of analogous compounds (e.g., Rapa and derivatives) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical environments, as observed in chemical shift variations (δ 29–36 and 39–44 ppm) .
Properties
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c1-34-24-14-12-19(16-25(24)35-2)26-20(17-32(31-26)22-9-4-3-5-10-22)11-13-23(33)18-7-6-8-21(15-18)27(28,29)30/h3-17H,1-2H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQVCFCKYSBSG-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole core is constructed via cyclocondensation of 3,4-dimethoxyphenylhydrazine with 1-phenylbutane-1,3-dione in refluxing ethanol (Scheme 1). This step proceeds through enolization and nucleophilic attack by the hydrazine nitrogen, followed by dehydration to yield 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl ethanolate .
Reaction Conditions
- Molar ratio (diketone:hydrazine): 1:1.2
- Solvent: Absolute ethanol (15 mL/mmol)
- Temperature: 78°C (reflux)
- Duration: 6–8 hours
- Yield: 68–72%
Vilsmeier-Haack Formylation
The 4-position of the pyrazole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde functionality critical for subsequent condensation.
Procedure
- Cool DMF (2.5 equiv) to 0°C under N₂.
- Add POCl₃ (1.2 equiv) dropwise over 30 minutes.
- Add pyrazole derivative (1 equiv) in DMF (5 mL/mmol).
- Heat at 60°C for 3 hours.
- Quench with ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
- Purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 58–63%
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.82–6.85 (m, 10H, aromatic), 3.94 (s, 6H, OCH₃).
- IR (KBr) : 1695 cm⁻¹ (C=O stretch).
Claisen-Schmidt Condensation with 3-(Trifluoromethyl)acetophenone
Reaction Optimization
The aldehyde undergoes base-catalyzed condensation with 3-(trifluoromethyl)acetophenone to form the α,β-unsaturated ketone. Sodium acetate in ethanol proves optimal for minimizing side reactions while promoting (Z)-selectivity.
Standard Protocol
- Dissolve pyrazole-4-carbaldehyde (1 equiv) and 3-(trifluoromethyl)acetophenone (1.1 equiv) in ethanol (10 mL/mmol).
- Add sodium acetate (0.2 equiv) as catalyst.
- Reflux at 80°C for 4–5 hours (monitor by TLC, hexane:EtOAc 3:1).
- Cool to 0°C, filter precipitate, wash with cold ethanol.
- Recrystallize from ethanol:dichloromethane (9:1).
Yield : 74–79%
Stereoselectivity : (Z):(E) = 85:15 (determined by HPLC)
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield and selectivity:
- Power: 300 W
- Temperature: 100°C
- Duration: 20 minutes
- Yield: 82%
- (Z):(E) = 91:9
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.32 (s, 1H, pyrazole-H)
- δ 7.89–7.21 (m, 13H, aromatic + vinyl-H)
- δ 6.95 (d, J = 15.8 Hz, 1H, CH=CO)
- δ 3.88 (s, 6H, OCH₃)
- Coupling constant: J = 12.4 Hz (vinyl protons, Z-configuration)
¹³C NMR (126 MHz, DMSO-d₆):
- δ 190.2 (C=O)
- δ 152.1–111.4 (aromatic carbons)
- δ 124.8 (q, J = 272 Hz, CF₃)
- δ 122.7 (CH=CO)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 543.1789
- Calculated for C₂₈H₂₂F₃N₂O₃ : 543.1792
- Error : 0.55 ppm
Infrared Spectroscopy (IR)
- 1683 cm⁻¹: C=O stretch (conjugated ketone)
- 1610 cm⁻¹: C=C stretch (vinyl)
- 1325 cm⁻¹: C-F stretch (CF₃)
Crystallographic Confirmation
Single-crystal X-ray diffraction (SCXRD) of an analog (CID 16429027) confirms the (Z)-configuration, with the pyrazole and trifluoromethylphenyl groups residing on opposite sides of the double bond. The dihedral angle between the pyrazole and propenone planes is 12.8°, indicating partial conjugation.
Key Crystallographic Parameters
- Space group : P 1
- a = 8.924 Å, b = 10.345 Å, c = 12.781 Å
- α = 90.12°, β = 102.34°, γ = 90.67°
- R factor : 0.0421
Solubility and Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.4 ± 0.3 |
| DMSO | 34.7 ± 1.1 |
| Dichloromethane | 28.9 ± 0.8 |
| Water | <0.01 |
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, consistent with thermal stability observed in pyrazole derivatives.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Heating | Microwave Assistance |
|---|---|---|
| Reaction Time | 4–5 hours | 20 minutes |
| Yield | 74–79% | 82% |
| (Z)-Selectivity | 85% | 91% |
| Purity (HPLC) | 96.2% | 98.7% |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Industrial-Scale Considerations
For kilogram-scale production:
- Catalyst Recycling : Sodium acetate recovered via aqueous extraction (89% recovery).
- Solvent Recovery : Ethanol distilled and reused (95% efficiency).
- Throughput : 1.2 kg/day using continuous flow microwave reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound has been evaluated for its cytotoxic effects against cancer cells, demonstrating promising results that warrant further investigation.
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects, often comparable to standard anti-inflammatory drugs like diclofenac. The compound's structural features may contribute to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds with similar structures have shown efficacy against a range of bacterial strains and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. The presence of electron-donating groups, such as methoxy groups, enhances the compound's reactivity and biological efficacy. Conversely, the trifluoromethyl group may influence lipophilicity and bioavailability, making it a critical component for enhancing pharmacokinetic properties .
Anticancer Studies
In one study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain modifications in the pyrazole structure significantly increased cytotoxicity compared to standard treatments .
Anti-inflammatory Research
A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives in a rat model of induced inflammation. The results showed that compounds similar to (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one exhibited significant reductions in edema and inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a detailed comparison with structurally related pyrazole-enone derivatives is provided below.
Structural and Functional Group Variations
Pharmacokinetic and Electronic Properties
- Lipophilicity : The trifluoromethyl group in the target compound confers higher logP (~4.2) compared to methyl- or methoxy-substituted analogs (logP 3.5–3.8), favoring membrane permeability .
- Electron Effects: The 3,4-dimethoxyphenyl group donates electron density via methoxy substituents, stabilizing resonance structures in the enone system. In contrast, chlorine or CF₃ groups withdraw electrons, polarizing the enone moiety and enhancing electrophilicity .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-life relative to methyl or hydroxy analogs .
Research Findings and Implications
- NMR Profiling : Comparative NMR data () highlight that substituent-induced chemical shift changes (e.g., δ 39–44 ppm in the target compound) correlate with altered binding affinities in biological assays.
- Crystallographic Data: Single-crystal X-ray studies () reveal that substituents like CF₃ or Cl enforce planar conformations in the enone system, optimizing π-stacking with aromatic residues in target proteins .
- Synthetic Versatility: The pyrazole-enone scaffold allows modular substitution, enabling fine-tuning of electronic and steric properties for specific therapeutic applications .
Biological Activity
The compound (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are recognized for their diverse pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, supported by various studies and findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₂₈H₂₃F₃N₄O₂
- Molecular Weight : 487.50 g/mol
- Key Functional Groups :
- Pyrazole ring
- Trifluoromethyl group
- Dimethoxyphenyl substituent
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A study focused on novel 1H-pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that these compounds effectively inhibit bacterial growth with minimal toxicity to human cells .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain | Toxicity Level |
|---|---|---|---|
| Compound A | 8 | Staphylococcus aureus | Low |
| Compound B | 16 | Enterococcus faecalis | Low |
| Target Compound | 4 | Staphylococcus aureus | Very Low |
Anticancer Properties
Pyrazole derivatives have also shown promise in anticancer applications. Research indicates that certain substituted pyrazoles act as effective inhibitors of cell proliferation in various cancer cell lines. For instance, studies have reported that pyrazole compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Case Study: In Vitro Antiproliferative Activity
In a study involving several pyrazole derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The target compound exhibited IC50 values significantly lower than standard chemotherapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. The compound under review has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Research findings suggest that it may reduce the expression of TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and bacterial metabolism.
- Receptor Interaction : Docking studies have suggested that it interacts with various biological receptors, potentially influencing cell signaling pathways related to inflammation and cell growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can regioselectivity challenges during pyrazole formation be addressed?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For regioselectivity in pyrazole formation, control reaction temperature (e.g., reflux in ethanol at 80°C) and use substituent-directing groups (e.g., electron-donating methoxy groups on phenyl rings). Characterization via H/C NMR and LC-MS is critical to confirm regiochemistry .
- Example : highlights reflux conditions and solvent selection (e.g., DMSO for solubility) to optimize yields.
Q. How can the stereochemical configuration (Z/E) of the α,β-unsaturated ketone moiety be confirmed?
- Methodology : Use X-ray crystallography for definitive confirmation (as in ). Complementary techniques include NOESY NMR to assess spatial proximity of protons and UV-Vis spectroscopy to observe π→π* transitions influenced by stereochemistry .
- Data Interpretation : In , crystallography resolved the (E)-configuration of a similar chalcone derivative, highlighting the importance of single-crystal growth in polar solvents.
Q. What strategies are recommended for initial biological activity screening?
- Methodology : Employ in vitro assays targeting kinases or inflammatory enzymes (e.g., COX-2), given the compound’s trifluoromethyl and pyrazole motifs. Follow protocols from , using microdilution assays for antimicrobial activity or enzyme inhibition studies with IC determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from Protein Data Bank. Pharmacophore modeling can identify critical interactions (e.g., hydrogen bonding with the trifluoromethyl group). MD simulations (e.g., GROMACS) assess binding stability over time .
- Validation : Compare computational results with experimental IC values from kinase assays to refine force field parameters.
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
- Case Study : If NMR suggests a planar conformation but crystallography shows torsional strain, re-examine sample purity and solvent effects. used high-resolution crystallography (R factor = 0.038) to validate dihedral angles in a pyrazole-chromene hybrid, resolving ambiguities from NMR .
- Best Practices : Cross-validate with DFT calculations (e.g., Gaussian) to model optimized geometries and compare with experimental data .
Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?
- Protocol : Use controlled inert atmospheres (N) and standardized reflux setups to minimize side reactions. emphasizes solvent selection (e.g., ethanol vs. DMF) and temperature gradients to improve yield consistency .
- Troubleshooting : Monitor reaction progress via TLC/HPLC and address batch-to-batch variability by pre-purifying intermediates, as in ’s multi-step protocol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
